Cassifolioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cassifolioside can be synthesized through the extraction of the methanolic extract of the aerial parts of Ruellia tuberosa L. The process involves suspending the extract in water and extracting it with diethyl ether. The aqueous layer is then applied to a column of Diaion HP-20, with water, methanol, and acetone as eluants .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ruellia tuberosa L. using similar methods as described above. The process is optimized for higher yield and purity, ensuring the compound’s stability and efficacy for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Cassifolioside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Substitution: Substitution reactions can occur at the hydroxyl groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying glycosidic bond reactions and phenylethanoid glycosides.

Medicine: Studied for its potential use in treating inflammatory diseases and as an antioxidant supplement.

Industry: Used in the formulation of cosmetic products due to its antioxidant properties.

Mecanismo De Acción

Cassifolioside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage .

Comparación Con Compuestos Similares

- Verbascoside

- Isoverbascoside

- Nuomioside

- Isonuomioside

- Forsythoside B

- Paucifloside

- Hispidulin 7-O-β-D-glucuronopyranoside

- Comanthoside B

Comparison: Cassifolioside is unique among these compounds due to its specific glycosidic structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. While other similar compounds also exhibit antioxidant properties, this compound’s unique structure allows for more effective free radical scavenging .

Actividad Biológica

Cassifolioside, a phenylethanoid glycoside, has garnered attention in recent years due to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

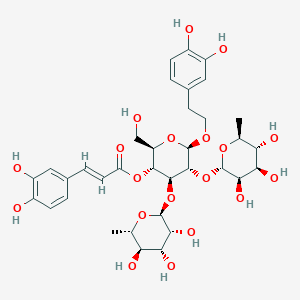

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological effects. It is primarily known for its ability to scavenge free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties that are crucial for protecting cells from oxidative damage. This activity is primarily attributed to its ability to scavenge free radicals. Research indicates that this compound can effectively reduce oxidative stress markers in various biological systems.

2. Anti-inflammatory Properties

Studies have shown that this compound possesses anti-inflammatory effects, making it a potential candidate for therapeutic applications in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of inflammatory pathways.

3. Other Biological Effects

In addition to antioxidant and anti-inflammatory activities, this compound has been investigated for other potential health benefits:

- Antinociceptive Activity: Research suggests that this compound may help alleviate pain through its interaction with pain pathways.

- Antimicrobial Effects: Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens .

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A study investigated the antioxidant efficacy of this compound in human cell lines exposed to oxidative stress. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels upon treatment with this compound, highlighting its potential as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The administration of this compound resulted in decreased levels of inflammatory markers and improved clinical signs of inflammation, supporting its therapeutic potential for inflammatory conditions.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)33(49-14)53-31-30(52-23(41)8-5-16-3-6-18(37)20(39)11-16)22(13-36)51-35(48-10-9-17-4-7-19(38)21(40)12-17)32(31)54-34-29(47)27(45)25(43)15(2)50-34/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31-,32+,33-,34-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQSSJMCEJLHAO-POHHJEECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is crassifolioside and where is it found?

A1: Crassifolioside is a phenolic glycoside ester of caffeic acid. It has been isolated from the leaves of Plantago crassifolia [, ]. Other phenolic glycosides, including two novel compounds named nuomioside A and isonuomioside A, have also been found in this plant [].

Q2: What other phenolic glycosides are found alongside crassifolioside in Plantago crassifolia?

A2: While the exact profile of phenolic glycosides may vary, research has identified the presence of acteoside, isoacteoside, apigenin 7-O-beta-D-glucuronide, and its methyl ester, in addition to crassifolioside, within the leaves of Plantago crassifolia [].

Q3: Has the structure of crassifolioside been fully elucidated?

A3: While there are publications mentioning crassifolioside and its occurrence in Plantago crassifolia [, , ], detailed spectroscopic data and a full structural characterization have yet to be reported in the provided research excerpts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.